(2R)-2-(morpholin-4-yl)propan-1-ol
Overview
Description
“(2R)-2-(morpholin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 1568171-26-5 . It has a molecular weight of 145.2 g/mol and its molecular formula is C7H15NO2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 . The InChI key is GPRXBRDKYYXGEU-SSDOTTSWSA-N .Scientific Research Applications
Chemoenzymatic Synthesis : This compound plays a crucial role in the chemoenzymatic synthesis of optically active analogs of pharmaceutical agents. For instance, it has been used in the synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, a potentially powerful synthetic opiate. This synthesis involves lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol and further transformations to obtain the final product with high enantiomeric excess (Borowiecki, 2022).
Synthesis and Biological Properties : It has been used in the synthesis of various propan-1-ols and alkanols with pronounced anticonvulsive activities and some peripheral n-cholinolytic activities. These compounds have been synthesized through a series of reactions, including aminomethylation and reduction, demonstrating their versatility in pharmacological applications (Papoyan et al., 2011).
Corrosion Inhibition : (2R)-2-(morpholin-4-yl)propan-1-ol derivatives have been studied for their inhibitive performance on carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface and showing high inhibition efficiency under certain conditions (Gao, Liang, & Wang, 2007).
Antimicrobial Activity : Certain derivatives of this compound have been synthesized and shown to possess antimicrobial activity against various bacterial strains. These compounds, due to their structural features, are effective in combating microbial infections (Yancheva et al., 2012).
In Silico Toxicological Study : In the context of toxicological studies, derivatives of this compound have been evaluated for their effects on cell viability and proliferation, as well as their in silico toxicological profile. These studies provide insights into the safety and biological effects of these compounds (Vukelić-Nikolić et al., 2015).
Properties
IUPAC Name |
(2R)-2-morpholin-4-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBRDKYYXGEU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568171-26-5 | |
Record name | (2R)-2-(morpholin-4-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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